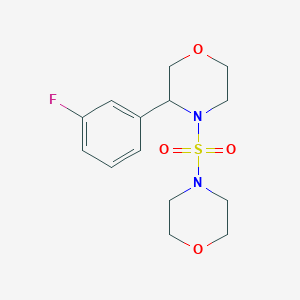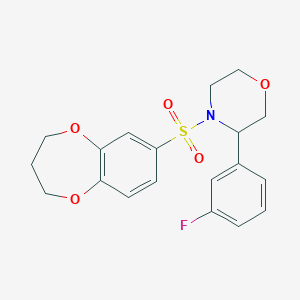![molecular formula C14H16ClN3O3S B7017056 4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7017056.png)
4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine is a complex organic compound known for its diverse applications in scientific research and industry This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring, and is further modified with a sulfonyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine typically involves multiple steps:
Formation of the Benzazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Chlorination: The benzazepine core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Sulfonylation: The chlorinated benzazepine is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Oxazole Formation: The final step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or a nitrile, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine core or the oxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group or the oxazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzazepine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for probing enzyme mechanisms and studying receptor-ligand interactions.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the oxazole ring play crucial roles in binding to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tolvaptan: A benzazepine derivative used as a vasopressin receptor antagonist.
Conivaptan: Another vasopressin receptor antagonist with a similar benzazepine core.
Bromhexine: A benzazepine derivative used as a mucolytic agent.
Uniqueness
4-[(7-Chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine is unique due to the presence of both a sulfonyl group and an oxazole ring, which are not commonly found together in similar compounds
Properties
IUPAC Name |
4-[(7-chloro-2,3,4,5-tetrahydro-1-benzazepin-1-yl)sulfonyl]-5-methyl-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3S/c1-9-13(14(16)17-21-9)22(19,20)18-7-3-2-4-10-8-11(15)5-6-12(10)18/h5-6,8H,2-4,7H2,1H3,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJGTQLGTJKOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)N2CCCCC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]piperidine-1-sulfonamide](/img/structure/B7016977.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7016985.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]oxolane-3-sulfonamide](/img/structure/B7016990.png)
![3-(3-Fluorophenyl)-4-[2-(4-methyl-1,3-thiazol-5-yl)ethylsulfonyl]morpholine](/img/structure/B7016992.png)
![N-[[1-[(4-bromophenyl)methyl]cyclopropyl]methyl]morpholine-4-carboxamide](/img/structure/B7016999.png)

![5-[3-(3-Fluorophenyl)morpholin-4-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7017012.png)
![3-(3-Fluorophenyl)-4-[(5-methyl-1,2-oxazol-3-yl)methylsulfonyl]morpholine](/img/structure/B7017016.png)

![1-[[Ethyl(methyl)sulfamoyl]amino]-3-hydroxyspiro[3.3]heptane](/img/structure/B7017035.png)
![N-(3-hydroxyspiro[3.3]heptan-1-yl)-6-methylquinoline-8-sulfonamide](/img/structure/B7017036.png)
![N-(3-hydroxyspiro[3.3]heptan-1-yl)-1-phenylpyrazole-4-sulfonamide](/img/structure/B7017042.png)
![1-(1-cyanocyclopentyl)-N-(3-hydroxyspiro[3.3]heptan-1-yl)methanesulfonamide](/img/structure/B7017050.png)
![5-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid](/img/structure/B7017063.png)
